2-n-Butoxythiophenol
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Overview
Description
2-n-Butoxythiophenol is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group attached to a thiophene ring. Thiophenols are known for their distinctive sulfur-containing aromatic structure, which imparts unique chemical properties. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxythiophenol typically involves the reaction of 2-chlorothiophenol with n-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the butoxy group. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Raw Materials: 2-chlorothiophenol, n-butyl alcohol, sodium hydroxide
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxythiophenol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiol group to form thiolates using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, temperature 25-50°C
Reduction: Lithium aluminum hydride in tetrahydrofuran, temperature 0-25°C
Substitution: Bromine in carbon tetrachloride, temperature 0-10°C
Major Products
Oxidation: 2-n-Butoxysulfinylthiophenol, 2-n-Butoxysulfonylthiophenol
Reduction: 2-n-Butoxythiophenolate
Substitution: 2-n-Butoxy-5-bromothiophenol
Scientific Research Applications
2-n-Butoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-n-Butoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins, leading to modulation of enzyme activity and protein function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-n-Butylthiophenol: Similar structure but with a butyl group instead of a butoxy group.
4-n-Butoxythiophenol: Similar structure but with the butoxy group at the 4-position.
2-n-Butoxythiophene: Lacks the thiol group, resulting in different reactivity.
Uniqueness
2-n-Butoxythiophenol is unique due to the presence of both the butoxy group and the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-butoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-3-8-11-9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGBHEHEJSBQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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